

# GB1908: A Targeted Approach to Disrupting Galectin-1 Signaling in Lung Cancer

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An In-depth Technical Guide on the Mechanism of Action

## **Executive Summary**

**GB1908** is a potent and selective, orally bioavailable small molecule inhibitor of Galectin-1, a  $\beta$ -galactoside-binding lectin implicated in tumorigenesis and immune evasion in various cancers, including non-small cell lung cancer (NSCLC). High expression of Galectin-1 in the tumor microenvironment (TME) is often correlated with poor patient outcomes. **GB1908** exerts its anti-tumor effects by directly binding to the carbohydrate recognition domain (CRD) of Galectin-1, thereby disrupting its downstream signaling pathways that promote cancer progression, metastasis, and suppression of the anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of **GB1908** in lung cancer, detailing its molecular interactions, cellular effects, and the preclinical evidence supporting its therapeutic potential.

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of **GB1908** in preclinical lung cancer models.



Parameter	Value	Species	Notes
Ki	57 nM	Human	Inhibitor constant for Galectin-1.[1]
72 nM	Mouse	[1]	
Kd	0.057 μΜ	Human	Dissociation constant for Galectin-1.[2][3][4]
Selectivity	>50-fold	Human	Over Galectin-3 (Kd = 6.0 μM).[1][2][3][4]
IC50	850 nM	Human	Inhibition of Galectin- 1-induced apoptosis in Jurkat T-cells.[1][2][3] [4]

Table 1: In Vitro Activity and Selectivity of GB1908

Study Type	Cell Line	Dosing Regimen	Outcome
Syngeneic Mouse Model	Lewis Lung Carcinoma (LL/2)	30 mg/kg, twice daily (p.o.) for 21 days	Significant reduction in primary lung tumor growth.[1][2][3][4]

Table 2: In Vivo Efficacy of GB1908 in a Lung Cancer Model

#### **Mechanism of Action**

**GB1908**'s primary mechanism of action is the competitive inhibition of Galectin-1. By occupying the CRD of Galectin-1, **GB1908** prevents its interaction with cell surface glycoproteins, thereby modulating multiple downstream signaling pathways critical for lung cancer progression.

## **Reversal of Immune Suppression**

In the tumor microenvironment, Galectin-1 is secreted by cancer cells and contributes to an immunosuppressive milieu. It induces the apoptosis of activated T-cells, particularly CD4+ and CD8+ T-lymphocytes, thereby allowing the tumor to evade immune surveillance. **GB1908** 



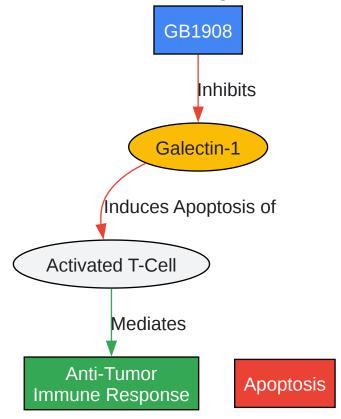




blocks this interaction, protecting T-cells from Galectin-1-induced apoptosis and enhancing the anti-tumor immune response.[5][6] Furthermore, **GB1908** has been shown to reduce the production of immunosuppressive cytokines within a stromal non-small cell lung cancer TME model.[5][6]

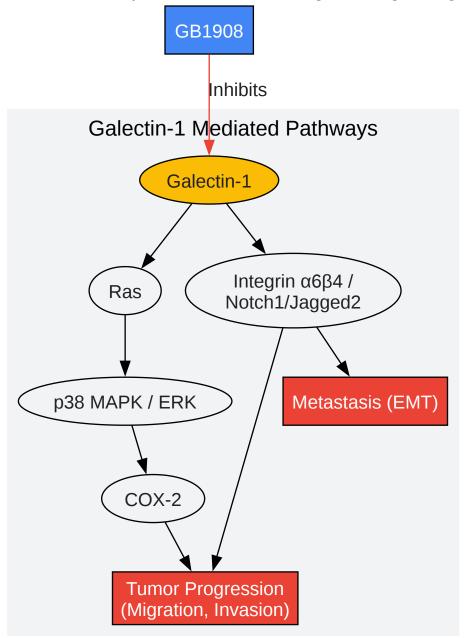


## GB1908 Mechanism in Reversing Immune Suppression



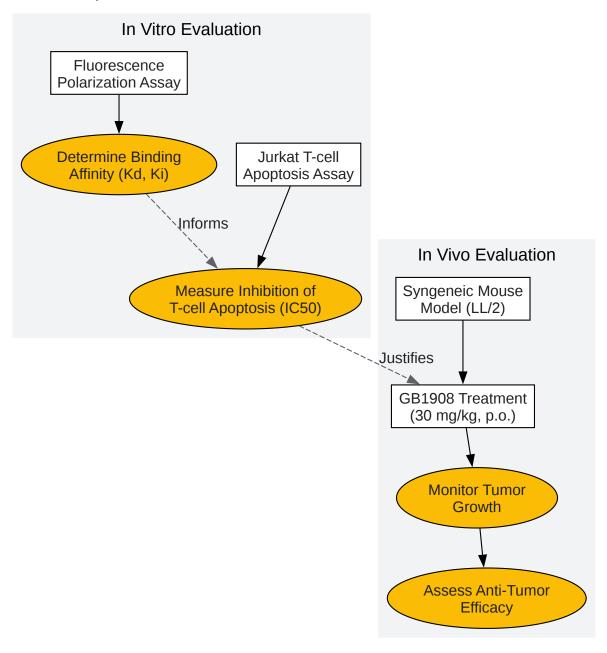


### GB1908's Impact on Pro-Tumorigenic Signaling





#### Experimental Workflow for Preclinical Evaluation of GB1908



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